2-(3,5-Dibromo-4-hydroxybenzoyl)-4-benzopyrone

Chromone Drug design Physicochemical properties

2-(3,5-Dibromo-4-hydroxybenzoyl)-4-benzopyrone (CAS 71581-85-6) is a synthetic γ-benzopyrone (chromone) derivative characterized by a 3,5-dibromo-4-hydroxybenzoyl substituent at the 2-position. The compound has a molecular formula of C16H8Br2O4 and a molecular weight of 424.04 g/mol.

Molecular Formula C16H8Br2O4
Molecular Weight 424.04 g/mol
CAS No. 71581-85-6
Cat. No. B12671736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dibromo-4-hydroxybenzoyl)-4-benzopyrone
CAS71581-85-6
Molecular FormulaC16H8Br2O4
Molecular Weight424.04 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)C3=CC(=C(C(=C3)Br)O)Br
InChIInChI=1S/C16H8Br2O4/c17-10-5-8(6-11(18)16(10)21)15(20)14-7-12(19)9-3-1-2-4-13(9)22-14/h1-7,21H
InChIKeyZORAVFNONZHSOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dibromo-4-hydroxybenzoyl)-4-benzopyrone Procurement: Chemical Class & Baseline Characterization


2-(3,5-Dibromo-4-hydroxybenzoyl)-4-benzopyrone (CAS 71581-85-6) is a synthetic γ-benzopyrone (chromone) derivative characterized by a 3,5-dibromo-4-hydroxybenzoyl substituent at the 2-position. [1] The compound has a molecular formula of C16H8Br2O4 and a molecular weight of 424.04 g/mol. [1] Chromones are recognized as a privileged scaffold in drug discovery, with members exhibiting anti-inflammatory, anticancer, and antimicrobial activities. [2] However, no quantitative biological data were identified in peer-reviewed literature for this specific compound.

Why 2-(3,5-Dibromo-4-hydroxybenzoyl)-4-benzopyrone Cannot Be Interchanged with Generic Chromones


Despite sharing the chromone core, substitution pattern critically dictates biological activity. The 3,5-dibromo-4-hydroxybenzoyl moiety introduces steric bulk, halogen-bonding capacity, and altered electron distribution compared to unsubstituted or differently halogenated analogs. [1] In related benzopyrone systems, bromine substitution at these positions has been shown to significantly modulate target binding affinity and physicochemical properties. [1] However, for this specific compound, no direct comparative data exist to quantify these differential effects against close analogs, making informed substitution decisions currently reliant on structural rationale rather than empirical evidence.

Quantitative Differentiation Evidence for 2-(3,5-Dibromo-4-hydroxybenzoyl)-4-benzopyrone: Comparator Analysis


Physicochemical Differentiation: Computed LogP and Hydrogen Bonding Profile vs. Non-Brominated Chromone Core

The target compound exhibits an XLogP3-AA of 4.1, reflecting high lipophilicity attributable to its two bromine atoms and benzoyl substituent. [1] The unsubstituted chromone (4H-1-benzopyran-4-one) has a computed LogP of approximately 1.4. [1] This ~2.7 LogP unit increase indicates substantially greater membrane permeability potential. The compound also features one hydrogen bond donor (phenolic OH) and four hydrogen bond acceptors. [1]

Chromone Drug design Physicochemical properties

Halogen Substitution Pattern: Bromine vs. Chlorine/Analog Structural Differentiation

The 3,5-dibromo substitution on the benzoyl ring introduces distinct steric and electronic properties compared to chlorinated or unsubstituted analogs. Bromine atoms provide stronger halogen-bond donor capacity than chlorine and increase molecular polarizability, which can enhance affinity for specific protein binding pockets. [1] This motif has been successfully exploited in benzofuran-derived PTP1B inhibitors, where the 3,5-dibromo-4-hydroxybenzoyl fragment was critical for allosteric inhibition. [2]

Benzopyrone Halogen bonding SAR

Molecular Complexity and Rotatable Bond Profile vs. Simpler Benzopyrones

With a molecular weight of 424.04 Da and only 2 rotatable bonds, this compound occupies a favorable property space for lead-like molecules. [1] Its complexity (heavy atom count = 22) exceeds that of simple benzopyrones like flavone (MW 222.24, 1 rotatable bond), providing greater three-dimensionality and potential for selective target recognition. [1] The rigid ketone bridge linking the chromone and dibromobenzoyl rings restricts conformational freedom, which can reduce entropic penalties upon binding.

Chromone Chemical diversity Library design

Research Applications for 2-(3,5-Dibromo-4-hydroxybenzoyl)-4-benzopyrone Based on Structural Inference


Chemical Library Screening for Kinase or Nuclear Receptor Targets

The chromone core is a known kinase hinge-binding motif and has been incorporated into estrogen receptor ligands. [1] The 3,5-dibromo-4-hydroxybenzoyl group could confer selectivity within these target families via halogen bonding with backbone carbonyls or specific hydrophobic pockets. Screening this compound in kinase panels or nuclear receptor assays may reveal differentiation from other chromone fragments, though currently no data support any specific target preference.

Agrochemical Lead Discovery Targeting Ecdysone Receptor Orthologs

Benzopyrone derivatives have been evaluated as ecdysone receptor agonists in insect cells. [2] While the target compound was not directly tested, the dibromobenzoyl motif resembles privileged fragments in agrochemical design. Its high lipophilicity (XLogP 4.1) may favor cuticular penetration, warranting inclusion in insect growth regulator screening cascades. [2]

Fragment-Based Drug Discovery as a Halogen-Enriched Scaffold

The rigid, bromine-rich structure serves as a useful starting point for fragment growing or linking strategies. The phenolic -OH group provides a synthetic handle for further derivatization (e.g., etherification, esterification). This compound offers a distinct chemical vector compared to fluorine-dominant fragment libraries commonly used in 19F-NMR screening. [3]

Analytical Reference Standard for Method Development

Commercially available at ≥98% purity (NLT), this compound can serve as a reference standard for HPLC/LC-MS method development targeting brominated organic compounds. Its distinct isotopic pattern from two bromine atoms facilitates detection and quantification in complex matrices. However, no certified reference material certificate was identified.

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